molecular formula C10H19ClO2 B14490372 2-(4-Chloro-2-methylbutoxy)oxane CAS No. 63518-10-5

2-(4-Chloro-2-methylbutoxy)oxane

Cat. No.: B14490372
CAS No.: 63518-10-5
M. Wt: 206.71 g/mol
InChI Key: ABDGGWGDVKPJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-2-methylbutoxy)oxane is an organic compound characterized by the presence of a chloro-substituted butoxy group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylbutoxy)oxane can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-methylbutanol with oxirane under basic conditions. The reaction typically requires a catalyst such as potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the oxane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylbutoxy)oxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chloro group to a hydroxyl group, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are employed under mild conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amines, thiols, or other substituted derivatives.

Scientific Research Applications

2-(4-Chloro-2-methylbutoxy)oxane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylbutoxy)oxane involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-methylbutoxy)ethane
  • 2-(4-Chloro-2-methylbutoxy)propane
  • 2-(4-Chloro-2-methylbutoxy)butane

Uniqueness

2-(4-Chloro-2-methylbutoxy)oxane is unique due to its oxane ring structure, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where the oxane ring plays a crucial role in the compound’s reactivity and interactions.

Properties

CAS No.

63518-10-5

Molecular Formula

C10H19ClO2

Molecular Weight

206.71 g/mol

IUPAC Name

2-(4-chloro-2-methylbutoxy)oxane

InChI

InChI=1S/C10H19ClO2/c1-9(5-6-11)8-13-10-4-2-3-7-12-10/h9-10H,2-8H2,1H3

InChI Key

ABDGGWGDVKPJTP-UHFFFAOYSA-N

Canonical SMILES

CC(CCCl)COC1CCCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.